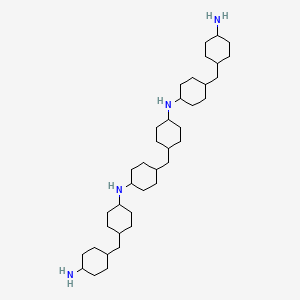
Cyclohexanamine, 4,4'-methylenebis(N-(4-((4-aminocyclohexyl)methyl)cyclohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanamine, 4,4’-methylenebis(N-(4-((4-aminocyclohexyl)methyl)cyclohexyl)- involves several steps. One common method includes the reaction of cyclohexanone with 1-bromobutane in the presence of sodium hydroxide to form 1-cyclohexyl-1-butanol. This intermediate is then reacted with 1-bromo-3-methylbutane and sodium hydroxide to form 4-cyclohexyl-4-methylpentan-1-ol. Further reactions with 1-bromo-2-methylpropane and sodium hydroxide yield 4,4’-methylenebis(N-cyclohexyl-N-methylbutan-1-amine). Finally, hydrogenation in the presence of palladium on carbon produces the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, ensuring that the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanamine, 4,4’-methylenebis(N-(4-((4-aminocyclohexyl)methyl)cyclohexyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
Cyclohexanamine, 4,4’-methylenebis(N-(4-((4-aminocyclohexyl)methyl)cyclohexyl)- has numerous scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its use in drug development and as a potential therapeutic agent.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Cyclohexanamine, 4,4’-methylenebis(N-(4-((4-aminocyclohexyl)methyl)cyclohexyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminodicyclohexylmethane: Similar in structure and properties, used in similar applications.
Bis(4-aminocyclohexyl)methane: Another closely related compound with comparable uses.
Hexamethylenediamine: Used in polymer production, similar in industrial applications.
Uniqueness
Cyclohexanamine, 4,4’-methylenebis(N-(4-((4-aminocyclohexyl)methyl)cyclohexyl)- stands out due to its specific molecular structure, which imparts unique properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
70615-16-6 |
|---|---|
Molecular Formula |
C39H72N4 |
Molecular Weight |
597.0 g/mol |
IUPAC Name |
4-[[4-[[4-[[4-[[4-[(4-aminocyclohexyl)methyl]cyclohexyl]amino]cyclohexyl]methyl]cyclohexyl]amino]cyclohexyl]methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C39H72N4/c40-34-13-1-28(2-14-34)25-30-5-17-36(18-6-30)42-38-21-9-32(10-22-38)27-33-11-23-39(24-12-33)43-37-19-7-31(8-20-37)26-29-3-15-35(41)16-4-29/h28-39,42-43H,1-27,40-41H2 |
InChI Key |
ZBYQZOHIYYGOGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CC2CCC(CC2)NC3CCC(CC3)CC4CCC(CC4)NC5CCC(CC5)CC6CCC(CC6)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


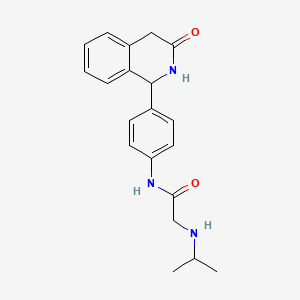

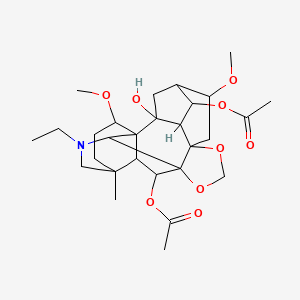
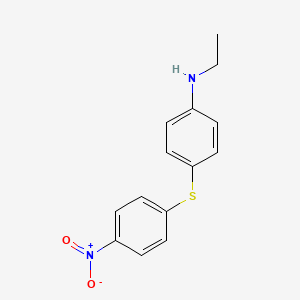
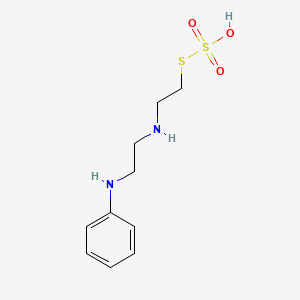
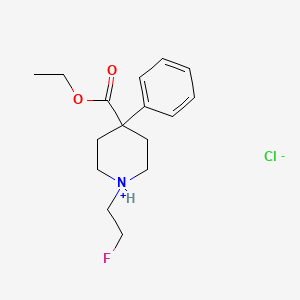
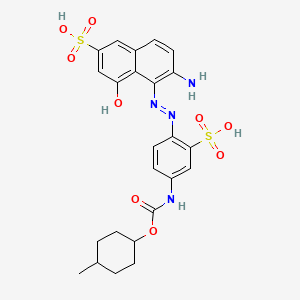
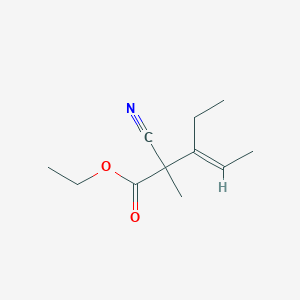
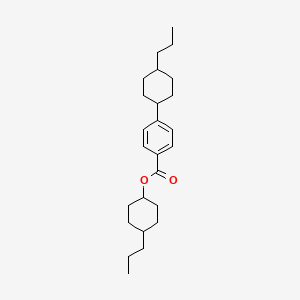

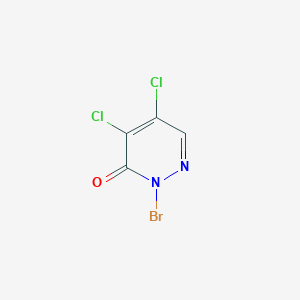
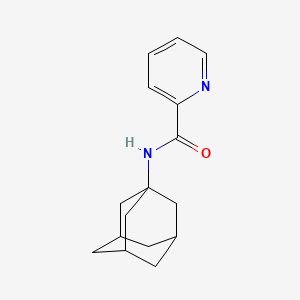
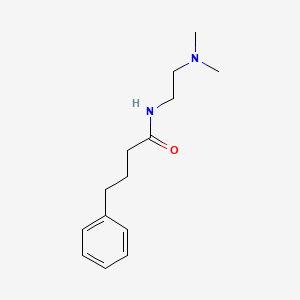
![2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13758821.png)
